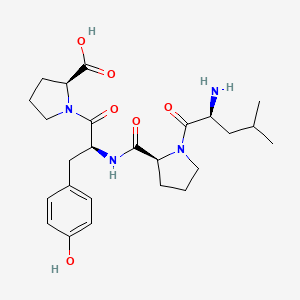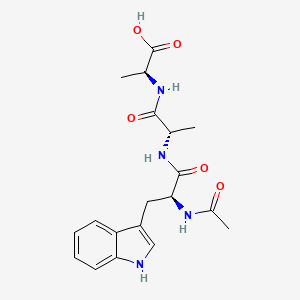
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine is a synthetic peptide composed of three amino acids: tryptophan, alanine, and another alanine, with an acetyl group attached to the tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (alanine) to the resin, followed by the stepwise addition of the other amino acids (alanine and tryptophan) using protected amino acid derivatives. The acetylation of the tryptophan residue is achieved using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These synthesizers allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or the acetyl group, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives, while reduction of the acetyl group can yield the free amine.
Scientific Research Applications
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the indole ring of the tryptophan residue play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The peptide can modulate various signaling pathways, leading to changes in cellular processes such as apoptosis, oxidative stress response, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanine: A simpler peptide with only one amino acid, used as a building block in peptide synthesis.
N-Acetyl-L-tryptophan: Contains only the tryptophan residue with an acetyl group, known for its radioprotective properties.
N-Acetyl-L-alanyl-L-glutamine: A dipeptide with different amino acids, used in nutritional supplements and medical applications.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine is unique due to its specific combination of amino acids and the presence of an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
883858-35-3 |
|---|---|
Molecular Formula |
C19H24N4O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H24N4O5/c1-10(17(25)22-11(2)19(27)28)21-18(26)16(23-12(3)24)8-13-9-20-15-7-5-4-6-14(13)15/h4-7,9-11,16,20H,8H2,1-3H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t10-,11-,16-/m0/s1 |
InChI Key |
VXJMEAYGJVGHHC-MMPTUQATSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


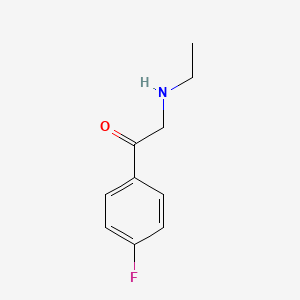
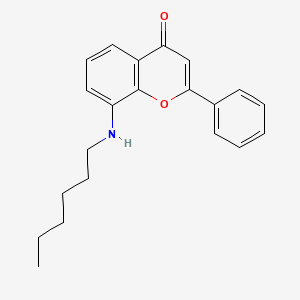
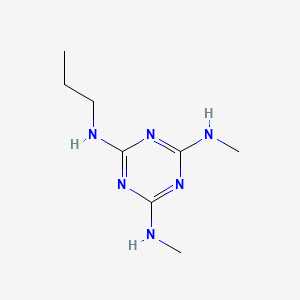
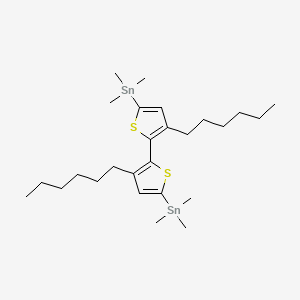
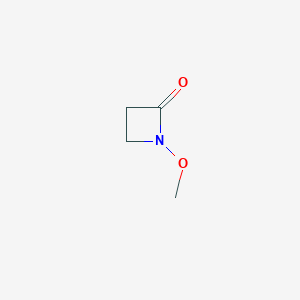
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
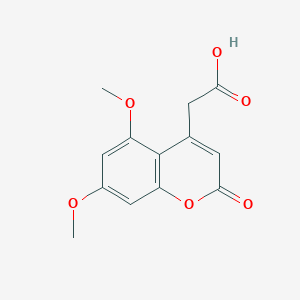
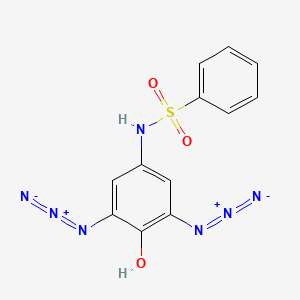
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)
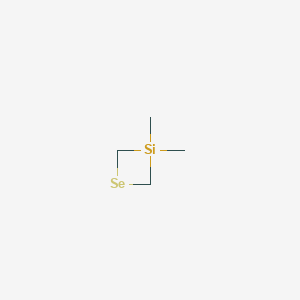
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
